

HJB97: A Potent and Selective BET Bromodomain Inhibitor for Cancer Research

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Compound of Interest		
Compound Name:	НЈВ97	
Cat. No.:	B607957	Get Quote

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their ability to recognize acetylated lysine residues on histones and other proteins makes them key regulators of oncogenes, such as c-Myc, and pro-inflammatory signaling pathways, including NF-κB. Consequently, BET proteins have emerged as promising therapeutic targets in oncology and inflammatory diseases. **HJB97** is a high-affinity, potent, and selective small-molecule inhibitor of the BET family of bromodomains. This technical guide provides a comprehensive overview of **HJB97**, including its binding characteristics, cellular activity, and the experimental protocols to evaluate its effects.

Introduction to HJB97

HJB97 is a potent inhibitor of the BET family of bromodomains, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1][2][3] Its mechanism of action involves competing with acetylated lysines for binding to the bromodomain acetyl-lysine binding pocket, thereby displacing BET proteins from chromatin.[4][5] This displacement leads to the downregulation of key target genes involved in cell proliferation and survival, most notably the proto-oncogene c-Myc.[1][3] **HJB97** has shown significant anti-proliferative effects in various



cancer cell lines, particularly in hematological malignancies like acute leukemia.[1][3] Furthermore, **HJB97** serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which are designed to induce the degradation of BET proteins.[1][6][7][8]

Quantitative Data Presentation

The following tables summarize the key quantitative data for **HJB97**, providing a clear comparison of its binding affinity and cellular activity.

Table 1: In Vitro Binding Affinity of HJB97 for BET

Bromodomains

Target	IC50 (nM)	Ki (nM)
BRD2 BD1	3.1[1][3]	0.9[1][3]
BRD2 BD2	3.9[1][3]	0.27[1][3]
BRD3 BD1	6.6[1][3]	0.18[1][3]
BRD3 BD2	1.9[1][3]	0.21[1][3]
BRD4 BD1	7.0[1][3]	0.5[1][3]
BRD4 BD2	7.0[1][3]	1.0[1][3]

Table 2: Cellular Activity of HJB97 in Cancer Cell Lines

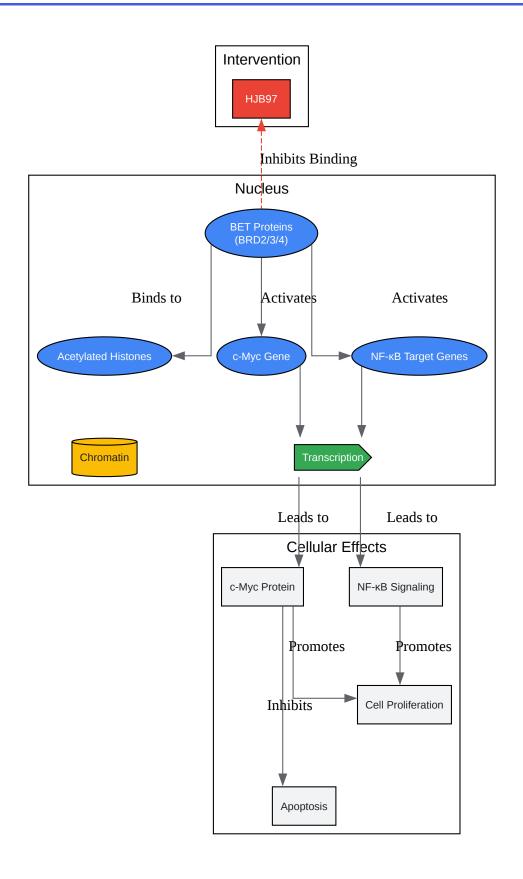
Cell Line	Cancer Type	Assay	Endpoint	Value (nM)
RS4;11	Acute Leukemia	Cell Growth	IC50	24.1[1][3]
MOLM-13	Acute Leukemia	Cell Growth	IC50	25.6[1][3]
Multiple HCC Cell Lines	Hepatocellular Carcinoma	Cell Viability	EC50	1514 - 9597[9]
Multiple Osteosarcoma Cell Lines	Osteosarcoma	Cell Viability	EC50	1292 - 7444[8]



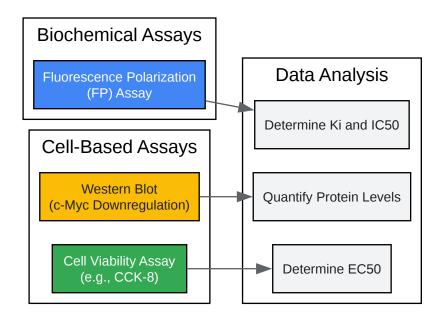
Signaling Pathways and Experimental Workflows HJB97 Mechanism of Action: Signaling Pathway

HJB97 exerts its effects by competitively inhibiting the binding of BET proteins to acetylated histones on chromatin. This leads to the transcriptional repression of target genes, most notably c-Myc. The downregulation of c-Myc, a critical regulator of cell proliferation and apoptosis, is a key event in the anti-cancer activity of **HJB97**. Furthermore, BET inhibitors are known to suppress the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and inflammation.









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References

- 1. bu.edu.eg [bu.edu.eg]
- 2. Co-inhibition of BET proteins and NF-kB as a potential therapy for colorectal cancer through synergistic inhibiting MYC and FOXM1 expressions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. orientjchem.org [orientjchem.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. heteroletters.org [heteroletters.org]



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